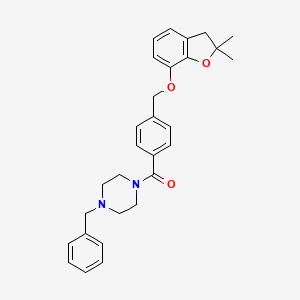![molecular formula C18H17N3O5S B2448207 N-((3-甲基-4-氧代-3,4-二氢唊啶-1-基)甲基)-2,3-二氢苯并[b][1,4]二氧杂环己烷-6-磺酰胺 CAS No. 1396870-90-8](/img/structure/B2448207.png)
N-((3-甲基-4-氧代-3,4-二氢唊啶-1-基)甲基)-2,3-二氢苯并[b][1,4]二氧杂环己烷-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是对化合物“N-((3-甲基-4-氧代-3,4-二氢唊啶-1-基)甲基)-2,3-二氢苯并[b][1,4]二氧杂环己烷-6-磺酰胺”的科学研究应用的全面分析:
抗肿瘤活性
该化合物在抗肿瘤研究中显示出潜力。其结构表明它可以抑制某些对癌细胞增殖至关重要的酶或途径。 研究表明类似化合物可以诱导癌细胞凋亡,使其成为化疗药物的有希望的候选者 .
抗病毒特性
对该化合物的抗病毒应用的研究表明它具有抑制病毒复制的潜力。 具有类似结构的化合物对 HIV 和肝炎等病毒有效,表明该化合物可以开发成抗病毒药物 .
抗菌应用
该化合物的磺酰胺基团以其抗菌特性而闻名。它可以通过干扰叶酸合成来抑制细菌生长,叶酸合成对细菌 DNA 复制至关重要。 这使其成为开发新抗生素的候选药物 .
神经保护作用
研究探索了具有类似结构的化合物的 neuroprotective effects。 它们在保护神经元免受氧化应激和凋亡方面显示出潜力,这在阿尔茨海默病和帕金森病等神经退行性疾病中很常见 .
抗炎用途
该化合物的结构表明它可能具有抗炎特性。 研究表明类似化合物可以抑制促炎细胞因子的产生,使其可用于治疗关节炎等炎症性疾病 .
抗氧化活性
具有类似化学结构的化合物已证明具有显着的抗氧化活性。 它们可以中和自由基,减少氧化应激,并可能预防包括癌症和心血管疾病在内的各种疾病 .
酶抑制
该化合物可能作为酶抑制剂,特别是针对参与代谢途径的酶。 抑制这些酶对于治疗糖尿病和肥胖等代谢调节被破坏的疾病至关重要 .
药物递送系统
该化合物的独特结构使其成为药物递送系统中使用的候选药物。 它与其他分子形成稳定复合物的能力可用于更有效地将药物递送到体内的目标区域,从而提高疗效并减少副作用 .
作用机制
Target of Action
Similar compounds have been used in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
If it acts like other parp inhibitors, it would bind to parp and prevent it from repairing dna damage in cancer cells, leading to cell death .
Biochemical Pathways
The compound likely affects the DNA repair pathway due to its potential inhibition of PARP . This could lead to an accumulation of DNA damage in cells, particularly cancer cells that have other defects in DNA repair mechanisms. The downstream effect would be increased cell death.
Pharmacokinetics
The compound’s molecular weight is298.27 , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The result of the compound’s action, if it is indeed a PARP inhibitor, would be an increase in DNA damage in cells, leading to cell death . This could potentially be used therapeutically to kill cancer cells.
属性
IUPAC Name |
N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-21-18(22)14-5-3-2-4-13(14)15(20-21)11-19-27(23,24)12-6-7-16-17(10-12)26-9-8-25-16/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGPYWXFCSTIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B2448127.png)
![2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2448128.png)
![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)
![7-chloro-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2448131.png)



![1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2448139.png)
![3-[(1R,2R)-2-Methylcyclopropyl]propan-1-amine;hydrochloride](/img/structure/B2448140.png)
![N-(2-(2-hydroxyethoxy)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448142.png)

![N-[3-(chloromethyl)phenyl]acetamide](/img/structure/B2448145.png)
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2448147.png)
